6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups at position 7 on the fused ring . These properties may play a role in the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , which play a crucial role in cellular signaling processes. This suggests that the compound may affect pathways related to cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , which may influence their bioavailability.
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , suggesting that the compound may have an effect on cell growth, differentiation, migration, and metabolism.
Action Environment
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , suggesting that environmental factors such as light and temperature may influence their behavior.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine are largely influenced by its structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors
Cellular Effects
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used as fluorescent molecules for studying the dynamics of intracellular processes .
Temporal Effects in Laboratory Settings
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have shown good solid-state emission intensities .
Metabolic Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Preparation Methods
The synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the use of fluorinated and iodinated reagents to introduce the fluoro and iodo substituents at the desired positions on the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Scientific Research Applications
6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
6-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Similar in structure but with a bromo substituent instead of a fluoro group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino substituents, leading to different chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct functional groups that influence its reactivity and applications.
Properties
IUPAC Name |
6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOYYBPUOFRMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-16-9 |
Source
|
Record name | 6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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